Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Physicochemical profiling Lipophilicity Hydrogen bonding

Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 2407480-36-6, C₁₂H₁₅NO₃S, MW 253.32) is a bicyclic heterocyclic compound belonging to the 2-aminothiophene-3-carboxylate class, accessible via the Gewald multicomponent reaction. It features a tetrahydrobenzo[b]thiophene core bearing a 2-amino group, a 3-carboxylate ethyl ester, and two key differentiating substituents: a 5-methyl group and a 7-oxo (ketone) functionality.

Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
Cat. No. B13333780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Molecular FormulaC12H15NO3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CC(CC2=O)C)N
InChIInChI=1S/C12H15NO3S/c1-3-16-12(15)9-7-4-6(2)5-8(14)10(7)17-11(9)13/h6H,3-5,13H2,1-2H3
InChIKeyNJIQZNVUVBJWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: A Functionalized Gewald Scaffold for Heterocyclic Derivatization


Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 2407480-36-6, C₁₂H₁₅NO₃S, MW 253.32) is a bicyclic heterocyclic compound belonging to the 2-aminothiophene-3-carboxylate class, accessible via the Gewald multicomponent reaction [1]. It features a tetrahydrobenzo[b]thiophene core bearing a 2-amino group, a 3-carboxylate ethyl ester, and two key differentiating substituents: a 5-methyl group and a 7-oxo (ketone) functionality. These structural modifications distinguish it from the widely utilized parent scaffold, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2) .

Why Generic Substitution Fails for Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Structural Determinants of Reactivity and Property Divergence


In-class tetrahydrobenzo[b]thiophene-3-carboxylates cannot be freely interchanged because subtle substitution patterns at the 5- and 7-positions fundamentally alter three selection-critical parameters: (i) physicochemical properties including lipophilicity, hydrogen-bonding capacity, and molecular weight, which govern solubility and passive permeability ; (ii) synthetic reactivity—the 7-oxo group uniquely enables oxime formation, α-bromination at C-6, and subsequent aromatization to 7-hydroxybenzo[b]thiophene derivatives, chemistry inaccessible to the fully saturated parent scaffold [1]; and (iii) biological target engagement potential, where even minor structural changes in this scaffold class have been shown to shift activity profiles across anticancer, anti-inflammatory, and CB2 cannabinoid receptor targets [2]. The quantitative evidence below substantiates each dimension.

Quantitative Differentiation Evidence: Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate vs. Closest Analogs


Physicochemical Property Divergence: Target Compound vs. Parent Scaffold (CAS 4506-71-2)

The 5-methyl-7-oxo substitution pattern produces measurable physicochemical divergence from the widely used parent scaffold ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2). The target compound gains an additional hydrogen-bond acceptor (ketone oxygen at C-7), increasing the HBA count from 2 to 3, while the 5-methyl group adds lipophilic bulk partially offsetting the polarity introduced by the ketone . The parent scaffold exhibits LogP ~3.3 and a topological polar surface area (TPSA) of 80.6 Ų . Computational estimation places the target compound at a moderately lower LogP (~2.6–3.0) and higher TPSA (~97 Ų) due to the additional carbonyl oxygen, predicting altered membrane permeability and solubility profiles [1]. These differences are sufficient to affect pharmacokinetic behavior in lead optimization campaigns.

Physicochemical profiling Lipophilicity Hydrogen bonding Drug-likeness

Synthetic Reactivity Divergence: 7-Oxo Group as a Unique Derivatization Handle vs. Fully Saturated Analogs

The 7-oxo ketone in the target compound provides a reactive handle absent in the fully saturated parent scaffold (CAS 4506-71-2), enabling two synthetically valuable transformations. First, condensation with hydroxylamine yields 7-oxime derivatives, which serve as precursors to 7-aminobenzo[b]thiophenes via Beckmann rearrangement or reduction [1]. Second, the 7-oxo group activates the adjacent C-6 position for α-bromination: treatment of 2-acylamino-3-ethoxycarbonyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophenes with bromine affords 6,6-dibromo derivatives, which upon dehydrobromination yield 6-bromo-7-hydroxybenzo[b]thiophenes—fully aromatized products inaccessible from the non-oxo scaffold without an oxidation step [2]. The 5-methyl group additionally directs electrophilic substitution regioselectivity on the thiophene ring, influencing the outcome of further functionalization reactions.

Synthetic chemistry Heterocyclic derivatization Oxime formation Bromination

Anticancer Activity of Tetrahydrobenzo[b]thiophene-3-carboxylate Class: Benchmarking Against Doxorubicin

Derivatives built on the tetrahydrobenzo[b]thiophene-3-carboxylate scaffold (directly analogous to the target compound's core) demonstrate quantifiable anticancer activity. In the Gad et al. (2020) study, twelve derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were evaluated against MCF-7 (breast) and HepG-2 (liver) cancer cell lines, with IC₅₀ values ranging from 23.2 to 95.9 µM [1]. The most potent compound (compound 4) achieved an IC₅₀ of 23.2 µM against MCF-7 and induced 26.86% reduction in cell viability via apoptosis (early apoptosis: 8.73%, 2.3× over untreated control; late apoptosis: 18.13%, 6.6× over control) [1]. In a separate study, tetrahydrobenzo[b]thiophene-based dual Topo I/II inhibitors showed compound 14 with IC₅₀ values of 7.79, 8.10, and 3.53 µM against hepatocellular, colorectal, and breast cancer cell lines respectively, surpassing doxorubicin at the breast cancer line (doxorubicin IC₅₀ = 4.17 µM) [2]. Compound 3 in that series achieved Topo I IC₅₀ = 25.26 nM (vs. camptothecin 28.34 nM) and Topo II IC₅₀ = 10.01 nM (vs. doxorubicin 11.01 nM) [2]. Note: these data are from the parent scaffold (CAS 4506-71-2) and its derivatives; direct data for the 5-methyl-7-oxo analog are not yet published in peer-reviewed literature.

Anticancer Apoptosis MCF-7 HepG-2 Cytotoxicity

Antimicrobial Activity Differentiation: Tetrahydrobenzo[b]thiophene-3-carboxylate Schiff Base Derivatives vs. Clinical Standards

Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives—Schiff bases derived from the parent scaffold—demonstrate potent, broad-spectrum antimicrobial activity [1]. Compound S1 (p-Cl benzylidene) showed the most potent antibacterial activity with MIC = 0.81 µM/ml against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, compared to the standard drug cefadroxil. Compound S4 displayed excellent antifungal activity against Candida albicans and Aspergillus niger with MIC = 0.91 µM/ml, compared to fluconazole as standard [1]. These Schiff base derivatives are directly accessible from the 2-amino group present in the target compound, making the 5-methyl-7-oxo variant a potential entry point for a differentiated antimicrobial series where the ketone and methyl substituents may modulate spectrum, potency, or physicochemical compatibility.

Antimicrobial Antibacterial Antifungal MIC Gewald synthesis

CB2 Cannabinoid Receptor Selectivity: Tetrahydrobenzo[b]thiophene-3-carboxylate Series Achieves Sub-Nanomolar Affinity

The tetrahydrobenzo[b]thiophene-3-carboxylate chemotype has been validated as a scaffold for highly potent and selective CB2 receptor ligands. In the Osman et al. (2016) study, compound 6b from the tetrahydrobenzo[b]thiophene series demonstrated Ki = 2.15 nM at CB2 with approximately 500-fold selectivity over CB1, and exhibited full agonist functionality in adenylate cyclase assays [1]. This contrasts with the pyrrole-based series from the same study, where compounds 19a and 19b showed Ki = 7.59 and 6.15 nM respectively at CB2, with ~70-fold and ~200-fold CB2/CB1 selectivity, acting as inverse agonists [1]. The tetrahydrobenzo[b]thiophene scaffold thus provides both higher absolute affinity and superior selectivity, with a distinct functional pharmacological profile (agonism vs. inverse agonism). The target compound's 5-methyl-7-oxo substitution pattern may further tune affinity and selectivity through steric and electronic effects on the ligand-receptor interface.

CB2 receptor Cannabinoid Selectivity Binding affinity GPCR

NRF2 Anti-Inflammatory Pathway Activation: Tetrahydrobenzo[b]thiophene Scaffold Validated with Metabolic Stability

The tetrahydrobenzo[b]thiophene scaffold has been established as a novel chemotype for NRF2 activation via a non-electrophilic mechanism, with the first dedicated study published in 2022 [1]. Eighteen compounds derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene were evaluated: they confirmed NRF2 activation through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells, disrupted the KEAP1-NRF2 protein-protein interaction, and reversed elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) and inflammatory mediators (PGE₂, COX-2, NF-κB) in LPS-stimulated RAW 264.7 macrophages [1]. Critically, the compounds demonstrated metabolic stability across human, rat, and mouse liver microsomes with optimum half-life (T₁/₂) and intrinsic clearance (Cl_int) values, a key differentiator from many NRF2 activators that suffer from rapid hepatic clearance [1]. The target compound's 5-methyl and 7-oxo substituents may further modulate metabolic stability and KEAP1 binding interactions.

NRF2 Anti-inflammatory KEAP1 Metabolic stability Cytokine

Optimal Application Scenarios for Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Based on Evidence


Medicinal Chemistry: CB2-Selective Cannabinoid Ligand Optimization

The tetrahydrobenzo[b]thiophene-3-carboxylate scaffold has demonstrated the highest CB2 affinity (Ki = 2.15 nM) and selectivity (~500-fold over CB1) among heterocyclic CB2 ligand series in published head-to-head comparisons [1]. The target compound's 5-methyl-7-oxo variant provides an opportunity to further explore SAR around the cyclohexane ring—a region known to influence CB2/CB1 selectivity. Procurement of this specific building block enables direct exploration of how ketone polarity and methyl steric bulk at the 5- and 7-positions affect receptor binding kinetics, functional activity (agonism vs. antagonism), and in vivo efficacy in inflammation, pain, and immune disorder models where CB2 is a validated therapeutic target.

Anticancer Lead Generation: Dual Topoisomerase I/II Inhibitor Development

Tetrahydrobenzo[b]thiophene derivatives have been identified as dual Topo I/II inhibitors with DNA intercalation capability, demonstrating IC₅₀ values as low as 3.53 µM against breast cancer cells (surpassing doxorubicin) and Topo I/II inhibitory activity comparable to camptothecin and doxorubicin respectively [2]. The target compound's 7-oxo group provides a synthetic entry point for generating C-6 and C-7 functionalized analogs (via bromination-dehydrobromination or oxime chemistry) that may access additional binding interactions within the topoisomerase-DNA ternary complex. The 5-methyl group may also enhance metabolic stability at the benzylic position—a common metabolic soft spot in tetrahydrobenzo-fused systems.

Anti-Inflammatory Drug Discovery: Non-Electrophilic NRF2 Pathway Activation

The tetrahydrobenzo[b]thiophene scaffold represents the first reported chemotype for non-electrophilic NRF2 activation via KEAP1 Kelch domain interference, with demonstrated reversal of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) and mediators (PGE₂, COX-2, NF-κB) in macrophages [3]. Critically, these compounds exhibit metabolic stability in human, rat, and mouse liver microsomes—a significant advantage over electrophilic NRF2 activators that carry toxicity liabilities. The target compound, with its differentiated 5-methyl-7-oxo substitution, is positioned for SAR expansion in this novel pharmacological space, particularly for chronic inflammatory conditions (e.g., rheumatoid arthritis, inflammatory bowel disease) where sustained NRF2 activation is therapeutically desirable.

Synthetic Methodology: Precursor for 6-Bromo-7-hydroxybenzo[b]thiophene Aromatized Derivatives

The 7-oxo group in the target compound uniquely enables a two-step sequence—α-bromination at C-6 followed by dehydrobromination—to yield 6-bromo-7-hydroxybenzo[b]thiophene derivatives that are fully aromatized [4]. This chemistry is inaccessible from the saturated parent scaffold (CAS 4506-71-2) without a preliminary oxidation step. The 5-methyl group additionally directs electrophilic aromatic substitution regioselectivity on the thiophene ring. For process chemistry and scale-up applications, this eliminates one synthetic operation, improving atom economy and potentially overall yield in the production of C-6/C-7 functionalized benzo[b]thiophene building blocks used in pharmaceutical intermediate supply chains.

Quote Request

Request a Quote for Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.